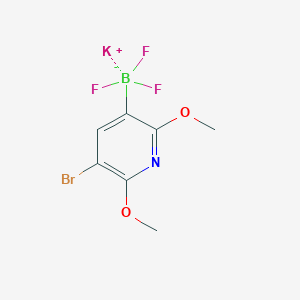

Potassium 5-Bromo-2,6-dimethoxypyridine-3-trifluoroborate

CAS No.:

Cat. No.: VC13789007

Molecular Formula: C7H7BBrF3KNO2

Molecular Weight: 323.95 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7BBrF3KNO2 |

|---|---|

| Molecular Weight | 323.95 g/mol |

| IUPAC Name | potassium;(5-bromo-2,6-dimethoxypyridin-3-yl)-trifluoroboranuide |

| Standard InChI | InChI=1S/C7H7BBrF3NO2.K/c1-14-6-4(8(10,11)12)3-5(9)7(13-6)15-2;/h3H,1-2H3;/q-1;+1 |

| Standard InChI Key | VLARMKCMJLKOAO-UHFFFAOYSA-N |

| SMILES | [B-](C1=CC(=C(N=C1OC)OC)Br)(F)(F)F.[K+] |

| Canonical SMILES | [B-](C1=CC(=C(N=C1OC)OC)Br)(F)(F)F.[K+] |

Introduction

Potassium 5-Bromo-2,6-dimethoxypyridine-3-trifluoroborate is a specialized organoboron compound that has garnered attention in the field of organic synthesis due to its unique chemical structure and reactivity. This compound features a pyridine ring substituted with bromine, methoxy groups, and a trifluoroborate moiety, which confers distinct properties and applications.

Synthesis Methods

The synthesis of Potassium 5-Bromo-2,6-dimethoxypyridine-3-trifluoroborate involves several key steps, often starting from appropriately substituted pyridine derivatives. The process typically includes the formation of a boronic acid or ester intermediate, followed by conversion to the trifluoroborate salt. Specific conditions such as temperature and solvent choice are crucial for achieving high yields and purity.

Applications in Organic Synthesis

Potassium 5-Bromo-2,6-dimethoxypyridine-3-trifluoroborate is particularly useful in palladium-catalyzed cross-coupling reactions. These reactions are pivotal in forming carbon-carbon bonds between aryl or heteroaryl halides and trifluoroborates. The compound's reactivity is influenced by the presence of methoxy groups, which can affect the electronic properties of the pyridine ring and thus influence the outcome of cross-coupling reactions.

Cross-Coupling Reactions

| Reaction Type | Catalyst | Conditions | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ | Ligandless | High |

| Suzuki-Miyaura | PdCl₂(dppf) | Bulky ligand | Moderate |

Comparison with Similar Compounds

Potassium 5-Bromo-2,6-dimethoxypyridine-3-trifluoroborate can be compared with other trifluoroborate compounds to highlight its unique features:

| Compound | Key Features | Uniqueness |

|---|---|---|

| Potassium 5-Bromo-2-(propan-2-yloxy)pyridine-3-trifluoroborate | Isopropoxy instead of methoxy | Different reactivity due to alkoxy substituent |

| Potassium (5-bromo-2-fluoropyridin-3-yl)trifluoroborate | Fluoro substituent | Alters electronic properties |

| Potassium 5-bromo-pyridine-3-trifluoroborate | Lacks additional alkoxy groups | Simpler structure, potentially less versatile |

Research Findings and Future Directions

Recent research has focused on optimizing the synthesis and application of trifluoroborates in organic synthesis. The use of palladium catalysts with bulky ligands has been shown to enhance the efficiency of cross-coupling reactions involving electron-deficient heteroaryl trifluoroborates like Potassium 5-Bromo-2,6-dimethoxypyridine-3-trifluoroborate . Future studies may explore the development of more efficient catalyst systems and the application of these compounds in the synthesis of complex molecules with potential pharmaceutical or material science applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume